REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH3:3].[Br:16][CH2:17][CH2:18][CH2:19][Cl:20].CO>COC(C)(C)C>[Br-:16].[Cl:20][CH2:19][CH2:18][CH2:17][N+:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])([CH3:1])[CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
297.24 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCCCCCCCCCCC
|
Name
|
|
Quantity
|
220.44 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-liter, 3-necked, round-bottomed flask equipped with an air condenser
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by rotary evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a brown sludge
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
a semi-crystalline, white particulate was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The particulate was dried in a vacuum oven at 35° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[Br-].ClCCC[N+](C)(C)CCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |